molecular formula C15H16N2O4S B2862706 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 1105191-63-6

2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2862706
CAS No.: 1105191-63-6
M. Wt: 320.36
InChI Key: LFZNRTVWUUJJHC-UHFFFAOYSA-N
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Description

2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a chemical compound based on the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities . This core structure is of immense biological importance and is found in compounds with anti-inflammatory, anti-HIV, anti-tubercular, antifungal, and notably, anticancer properties . The specific substitution pattern on this molecule, featuring the (3-methoxybenzyl)thio group at the 2-position and an acetic acid side chain at the 5-position, is designed to modulate its electronic properties and potential for hydrogen bonding, which can influence its binding affinity to biological targets. Recent scientific investigations highlight the significant potential of closely related pyrimidinone derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in many hematological and solid malignancies . PIM-1 plays a crucial role in controlling cell proliferation, apoptosis, and metabolism, and its inhibition is a promising approach in cancer therapy . Structurally similar compounds have demonstrated strong in vitro broad antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer), while showing a relatively higher selectivity index, suggesting minimal cytotoxicity to normal cells . The mechanism of action for this class of compounds may involve inducing mixed late apoptosis and necrosis in cancer cells and causing cell cycle arrest at the G2/M phase . This compound is intended for research applications only, including medicinal chemistry, hit-to-lead optimization, and the study of oncogenic kinase signaling pathways.

Properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9-12(7-13(18)19)14(20)17-15(16-9)22-8-10-4-3-5-11(6-10)21-2/h3-6H,7-8H2,1-2H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZNRTVWUUJJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Atwal Modification for Enhanced Reactivity

Preforming the enamine intermediate from ethyl acetoacetate and DMF-DMA (dimethylformamide dimethyl acetal) prior to cyclization improves regioselectivity, particularly for sterically hindered aldehydes. This method reduces side reactions during thioether formation, increasing overall yield to 82%.

Solvent-Free Catalytic Systems

ZrCl₄ (5 mol%) in a solvent-free medium at 100°C accelerates the Biginelli reaction, completing in 1.5 hours with 88% yield. This approach eliminates solvent recovery steps, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Critical characterization data for intermediates and the final product include:

Parameter Intermediate (Thione) Final Product
¹H NMR (δ, ppm) 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 5.12 (s, 2H, SCH₂) 2.40 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 12.1 (s, 1H, COOH)
IR (cm⁻¹) 1685 (C=O), 1250 (C=S) 1705 (C=O), 2550 (S-H)
HPLC Purity 98.5% 99.2%

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Competing alkylation at position 4 is mitigated by using bulkier bases like DBU (1,8-diazabicycloundec-7-ene), which selectively deprotonate the thione over the pyrimidinone nitrogen.
  • Ester Hydrolysis Side Reactions : Over-hydrolysis leading to decarboxylation is prevented by maintaining reaction temperatures below 85°C and using controlled NaOH addition.

Industrial-Scale Considerations

Patent CN110330422A highlights a cost-effective route using grignard reagents to introduce the acetic acid side chain post-cyclization, though this requires anhydrous conditions and palladium catalysts. Alternatively, microwave-assisted continuous flow systems reduce batch processing times by 60%, enhancing throughput for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzylthio group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural similarity to nucleotides makes it a candidate for investigating interactions with enzymes involved in DNA and RNA synthesis.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy as an antiviral or anticancer agent, given its ability to interfere with nucleic acid metabolism.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for creating new materials with specific functions, such as catalysts or sensors.

Mechanism of Action

The mechanism by which 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exerts its effects is primarily through its interaction with nucleic acid-related enzymes. It can inhibit the activity of enzymes like DNA polymerase or ribonucleotide reductase, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key structural variations among related compounds include modifications to the thioether linkage, pyrimidine ring substituents, and functional groups (e.g., esters vs. acids). Below is a comparative analysis based on the evidence:

Compound Key Structural Features Biological Activity/Properties Reference
Target Compound 3-Methoxybenzylthio, 4-methyl, acetic acid Hypothesized anti-inflammatory activity (based on scaffold); improved solubility
2-(2-Isopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Isopropylthio, 4-H (no methyl), acetic acid Not explicitly reported; likely reduced steric hindrance vs. target compound
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Ethyl ester, 2-amino, 4-H Ester form may enhance membrane permeability; amino group could enable hydrogen bonding
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Bromophenyl, triazinoindole core High purity (95%); potential kinase inhibition (triazinoindole motif)
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide Dual bromo substituents (indole and phenyl) Enhanced lipophilicity; possible cytotoxicity or enhanced target binding
3-[2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid Difluoromethylthio, propanoic acid (vs. acetic acid) Fluorine atoms may improve metabolic stability; extended chain could alter binding

Functional Group Impact

  • Thioether Linkage : The 3-methoxybenzylthio group in the target compound provides greater steric bulk compared to smaller substituents (e.g., isopropyl in ). This may hinder binding in compact active sites but improve selectivity for larger pockets.
  • Acetic Acid vs. Esters : The free carboxylic acid in the target compound enhances water solubility, whereas esterified analogs (e.g., ) likely exhibit better cell permeability but require metabolic activation.
  • Substituent Electronics : Bromine substituents (e.g., ) increase lipophilicity and may enhance membrane penetration but could also elevate toxicity risks.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Water Solubility Key Feature
Target Compound ~362.4 g/mol ~2.1 Moderate 3-Methoxybenzylthio, acetic acid
2-(2-Isopropyl-6-oxo-... acetic acid ~226.3 g/mol ~1.3 High Isopropylthio, no methyl
Ethyl 2-(2-amino-6-oxo-... acetate ~209.2 g/mol ~0.8 Low (ester form) Ethyl ester, 2-amino
Compound 26 ~455.3 g/mol ~3.5 Low Bromophenyl, triazinoindole

Biological Activity

The compound 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-methylthiazol-2-yl)acetamide
  • Molecular Formula : C18H18N4O3S2
  • Molecular Weight : 402.49 g/mol

Antimicrobial Activity

Research has indicated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Compounds similar to 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Related compounds have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .

Anticancer Potential

Several studies have highlighted the potential of dihydropyrimidine derivatives in cancer therapy:

  • Cell Line Studies : Compounds with structural similarities have been tested against cancer cell lines, showing significant growth inhibition. For example, certain thiazolidinone derivatives exhibited antitumor activity against melanoma and leukemia cell lines .
Compound TypeCancer Cell Lines TestedActivity Level
ThiazolidinonesMelanoma, LeukemiaSignificant Inhibition
DihydropyrimidinesVarious (e.g., MCF7, HeLa)Moderate to High

Anti-inflammatory and Analgesic Effects

The compound's structural features suggest potential anti-inflammatory properties. Research indicates:

  • COX Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives showed high selectivity for COX-2 with significant analgesic effects .

Enzyme Inhibition

Enzyme inhibition is another promising area for this compound:

  • Lipase and α-glucosidase Inhibition : Studies have shown that related compounds can effectively inhibit these enzymes, which may be beneficial in managing diabetes and obesity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study demonstrated that a series of thiazolidinone derivatives had potent antibacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 0.5 μg/mL .
  • Anticancer Research :
    • A study published in 2020 reported that certain dihydropyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 μM .
  • Anti-inflammatory Studies :
    • In a preclinical model, a related compound demonstrated a reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended protocols for synthesizing 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid?

The synthesis typically involves multicomponent reactions, such as the condensation of thioketones with pyrimidine derivatives under controlled conditions (e.g., acidic/basic catalysts). Key steps include:

  • Thiolation : Introducing the 3-methoxybenzylthio group via nucleophilic substitution.
  • Cyclization : Forming the dihydropyrimidinone core under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Acetic Acid Sidechain Incorporation : Alkylation or Michael addition to attach the acetic acid moiety. Reaction progress should be monitored using thin-layer chromatography (TLC) and characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm intermediate purity .

Q. How can researchers structurally characterize this compound and validate its purity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays). Cross-referencing with databases like PubChem or SciFinder ensures alignment with reported spectral data .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using sonication or co-solvents. Preliminary data suggest moderate solubility in DMSO (>10 mM) but limited aqueous solubility, necessitating formulation optimization .
  • Stability : Conduct accelerated stability studies (e.g., 25°C/60% RH) with periodic HPLC analysis. Protect from light and moisture, as thioether linkages may oxidize under harsh conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–24 hrs) and temperature (80–120°C).
  • High-Throughput Screening : Test solvent systems (e.g., ethanol vs. acetonitrile) for improved regioselectivity. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and guide experimental validation .

Q. How should researchers address contradictory bioactivity data in different assay systems?

Contradictions may arise from assay-specific variables (e.g., cell line viability, protein binding kinetics). Mitigation strategies include:

  • Dose-Response Validation : Test across multiple concentrations (e.g., 0.1–100 µM) in triplicate.
  • Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinities.
  • Metabolic Stability Assessment : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., dihydrofolate reductase).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using Hammett constants .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test over 50–150% of expected concentration range (R² > 0.99).
  • Accuracy/Precision : Spike recovery experiments in biological fluids (e.g., plasma) with ≤15% RSD.
  • LOD/LOQ : Determine via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) using LC-MS/MS .

Methodological Resources

  • Experimental Design : Enroll in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods for advanced DoE training .
  • Data Analysis : Utilize ICReDD’s computational-experimental feedback loop for reaction optimization .

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